5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile
Description
5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile (maeruabisindole C) is a naturally occurring indolo[3,2-b]carbazole (ICZ) derivative isolated from the roots of Maerua siamensis . Structurally, it features a fused indole-carbazole skeleton with a nitrile group at position 4. This compound is a metabolite of indole-3-carbinol, formed during the acidic breakdown of glucobrassinin, a glucosinolate found in brassica vegetables . It has been implicated in modulating gut immune function due to its bioavailability during digestion .
Indolo[3,2-b]carbazoles are ladder-type N-heteroarenes with applications in organic electronics (e.g., semiconductors, OLEDs) and biomedicine (e.g., AhR ligands, cytotoxic agents) . The nitrile substituent in maeruabisindole C enhances its electron-withdrawing properties, influencing both reactivity and biological activity.
Properties
IUPAC Name |
5,11-dihydroindolo[3,2-b]carbazole-12-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3/c20-10-14-18-12-6-2-4-8-16(12)21-17(18)9-13-11-5-1-3-7-15(11)22-19(13)14/h1-9,21-22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAHJZAFQAWMJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C5=CC=CC=C5N4)C(=C3N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Characteristics and Structural Overview
Molecular Architecture
The compound features a planar 5,11-dihydroindolo[3,2-b]carbazole core, with two indole units fused to a central carbazole system. The nitrile group at the 6-position introduces electron-withdrawing characteristics, influencing its electronic properties. Key structural parameters include:
Synthetic Routes to 5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile
HBr-Catalyzed Condensation and Aromatization
The foundational synthesis involves a modified protocol from Irgashev et al. (2018), which proceeds via three stages:
Step 1: Formation of 5,6,11,12-Tetrahydroindolo[3,2-b]carbazole
Indole reacts with heteroaromatic aldehydes in acetonitrile (MeCN) under HBr catalysis. For example:
- Reagents : Indole (2 equiv), aldehyde (1 equiv), 33% HBr in acetic acid (catalyst).
- Conditions : Reflux in MeCN for 4–6 hours.
- Mechanism : Acid-catalyzed Friedel-Crafts alkylation and cyclization.
Step 2: Aromatization with Iodine
The tetrahydro intermediate is treated with iodine in dimethylformamide (DMF) to achieve dehydrogenation:
- Conditions : Reflux in DMF with I₂ (1.2 equiv) for 1 hour.
- Yield : 70–85% after purification by column chromatography.
Step 3: Introduction of the Nitrile Group
The nitrile functionality is introduced via formylation followed by oxime formation and dehydration:
Optimization of Reaction Conditions
Catalytic System and Solvent Effects
Chemical Reactions Analysis
Types of Reactions
5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can produce a wide range of substituted indolo[3,2-b]carbazole derivatives .
Scientific Research Applications
5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as a ligand for the TCDD (Ah) receptor, influencing various biological processes . The compound’s unique structure allows it to interact with different molecular targets, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Physical and Electronic Properties
Substituents significantly alter melting points, solubility, and optoelectronic behavior:
Table 2: Physical Properties of ICZ Derivatives
- Electronic Effects :
Reactivity and Functionalization
- Nitration : Nitro groups at positions 2,8 or 6,12 (e.g., acetyl nitrate treatment) improve electron transport but reduce solubility .
- Oxidative Coupling : 6-Pentyl ICZ forms C-C/C-N dimers with FeCl₃ or Pd(OAc)₂, relevant for polymer synthesis .
- Cross-Coupling : Brominated ICZs undergo Suzuki reactions for aryl/heteroaryl functionalization .
Biological Activity
5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the indolo[3,2-b]carbazole family, characterized by a fused bicyclic structure that contributes to its biological activity. The presence of a carbonitrile group at the 6-position enhances its reactivity and potential interaction with biological targets.
Biological Activities
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of this compound exhibit anti-inflammatory properties. For instance, one study reported that a related compound inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages with an IC50 value of 31.1 ± 1.8 μM, significantly lower than indomethacin (IC50 = 150.0 ± 16.0 μM) . This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases.
2. Antiviral Potential
Another area of investigation has been the antiviral activity against the Japanese Encephalitis virus (JEV). The compound has shown promising results in preliminary studies, indicating its potential as an antiviral agent .
3. Safety Profile
An acute toxicity study conducted on female Wistar rats revealed no adverse effects or mortality following administration of doses up to 2000 mg/kg. Histopathological examinations of vital organs showed no significant changes compared to controls, suggesting a favorable safety profile for further exploration in therapeutic applications .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes and receptors involved in inflammation and viral replication processes.
Case Studies and Research Findings
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 3.2–3.5 eV) to predict charge transport efficiency .
- Electrochemical analysis : Cyclic voltammetry measures oxidation potentials (e.g., +1.2 V vs. SCE), aligning with DFT-predicted ionization potentials .
- TD-DFT : Simulates UV-vis spectra (e.g., λmax ~400 nm) to guide optoelectronic applications .
What role do 5,11-Dihydroindolo[3,2-b]carbazole derivatives play in enhancing the performance of organic electronic devices, and which specific properties are critical?
Q. Intermediate
- Organic Light-Emitting Diodes (OLEDs) : Non-conjugated polymers with DH-ICZ units exhibit blue emission (427–461 nm) and suppress aggregation-caused quenching (ACQ) via rigid, twisted backbones .
- Dye-Sensitized Solar Cells (DSSCs) : Derivatives with electron-donating DH-ICZ and electron-withdrawing benzothiadiazole achieve >8% efficiency due to broad light absorption and planar molecular design .
Critical properties : - High hole mobility (>0.5 cm² V⁻¹ s⁻¹) for charge transport .
- Thermal stability (decomposition >300°C) for device longevity .
How do steric and electronic effects of substituents influence the reactivity and optical properties of 5,11-Dihydroindolo[3,2-b]carbazole derivatives?
Q. Advanced
- Steric effects : Bulky groups (e.g., ethyl at N-positions) reduce π-π stacking, blue-shifting emission by 20–30 nm .
- Electronic effects : Electron-withdrawing nitriles lower HOMO levels (−5.4 eV), enhancing oxidative stability .
- Substitution position : 6-Carbonitrile substitution increases dipole moments, improving solubility in polar solvents (e.g., DMF) .
What experimental approaches are used to resolve contradictions in reported synthetic yields or spectroscopic data for DH-ICZ derivatives?
Q. Advanced
- Reproducibility checks : Standardize catalyst purity (e.g., iodine sublimed) and solvent drying .
- High-throughput screening : Test reaction parameters (time, temperature) to identify optimal conditions .
- Cross-validation : Compare NMR data across solvents (DMSO-d₆ vs. CDCl₃) to account for solvent-induced shifts .
How can the stability of 5,11-Dihydroindolo[3,2-b]carbazole derivatives under varying environmental conditions be systematically evaluated?
Q. Intermediate
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., >300°C) .
- Accelerated aging tests : Expose films to UV light (365 nm, 100 h) and monitor emission intensity loss .
- Electrochemical stability : Perform cyclic voltammetry over 100 cycles to assess redox durability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
